molecular formula C6H6FNO2S B2969564 Fluoromethyl 2-pyridyl sulfone CAS No. 1365765-53-2

Fluoromethyl 2-pyridyl sulfone

Cat. No. B2969564
CAS RN: 1365765-53-2
M. Wt: 175.18
InChI Key: KCKYDPXAKVBJHE-UHFFFAOYSA-N
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Description

Fluoromethyl 2-pyridyl sulfone is a chemical compound with the IUPAC name 2-((fluoromethyl)sulfonyl)pyridine . It has a molecular weight of 175.18 and is typically stored at room temperature . It is a solid in physical form .


Synthesis Analysis

The synthesis of this compound involves the difluoromethylation of 2-mercaptopyridine (2-PySH) with difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate . After filtration, the solvent is evaporated under vacuum and the combined residue is crystallized in a mixture of ethyl acetate and petroleum ether to give 2-PySO2CF2H as a colorless solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 .


Chemical Reactions Analysis

This compound is used in the gem-difluoroolefination of aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .


Physical And Chemical Properties Analysis

This compound has a boiling point of 353.2±35.0 °C and a density of 1.348±0.06 g/cm3 . Its pKa is -3.04±0.19 .

Scientific Research Applications

Catalytic Cross-Coupling and Fluoroalkylation Fluoromethyl 2-pyridyl sulfone has demonstrated significant utility in the field of organic synthesis, particularly in catalytic cross-coupling reactions. A notable application involves its role in copper-mediated fluoroalkylation of aryl iodides, where the (2-pyridyl)sulfonyl group acts as a multifunctional facilitator. This group not only enables efficient cross-coupling reactions but also supports further transformations of the coupling products, thus allowing access to a diverse array of fluorinated compounds (Zhao et al., 2012). Such fluorinated molecules are crucial in pharmaceuticals and agrochemicals due to their altered reactivity and bioavailability compared to their non-fluorinated counterparts.

Gem-Difluoroolefination of Aldehydes and Ketones Another significant application is the use of dithis compound as a novel gem-difluoroolefination reagent for aldehydes and ketones. This capability expands the toolbox for synthesizing gem-difluorinated compounds, providing a straightforward method to incorporate difluoromethyl groups into various molecular frameworks. The stability of the fluorinated sulfinate intermediate observed by (19)F NMR highlights the controlled reactivity of this reagent in forming valuable difluorinated products (Zhao et al., 2010).

Iron-Catalyzed Difluoromethylation The first iron-catalyzed difluoromethylation of arylzincs with dithis compound has been reported, showcasing the versatility of this reagent in facilitating C-S bond cleavage. This innovative method utilizes readily available fluoroalkyl sulfone reagent and an inexpensive iron catalyst, offering a more accessible and cost-effective approach to synthesizing difluoromethylated arenes. The involvement of radical species in this process further illustrates the complex and valuable chemistry enabled by this compound (Miao et al., 2018).

Safety and Hazards

Fluoromethyl 2-pyridyl sulfone is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The safety statements associated with this compound are P264 - P270 - P280 - P301 + P310 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Difluoromethyl 2-pyridyl sulfone was first reported in 2010 and has since been widely used in the synthesis of various structurally diverse organofluorine compounds . It provides some mechanistic insights into these transformations, including gem-difluoroolefination, difluoroalkylation, and 2-pyridination . By applying these transformations, a variety of bioactive molecules and functional material precursors were obtained .

properties

IUPAC Name

2-(fluoromethylsulfonyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYDPXAKVBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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